molecular formula C13H9ClO2 B1612777 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-40-5

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1612777
CAS No.: 5728-40-5
M. Wt: 232.66 g/mol
InChI Key: SIJOLCGREMQDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the third position and a carboxylic acid group is attached at the fourth position of the biphenyl ring

Scientific Research Applications

3-Chloro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and materials with specific properties

Safety and Hazards

The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for research on 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid were not found in the searched resources, one relevant paper suggests that similar compounds could be used in the synthesis of new pharmaceuticals . This suggests potential future research directions in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to hydrolysis to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. For example, a three-step telescoped continuous flow process can be employed, where the initial chlorination step is followed by acylation and subsequent hydrolysis under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Comparison with Similar Compounds

    3-Chlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    4-Chloro-[1,1’-biphenyl]-2-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.

    3,3’-Dichloro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional chlorine and carboxylic acid groups, resulting in different chemical properties.

Uniqueness: 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJOLCGREMQDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614670
Record name 3-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-40-5
Record name 3-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.30 g of methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate, 0.19 g of bromobenzene, 57mg of 1,1-bis(diphenylphosphino)ferrocene dichloropalladium and 0.55 g of potassium carbonate were dissolved in 15 ml dimethoxyethane, and the mixture was heated under reflux for 1 hour. After cooling the reaction solution to room temperature, ethyl acetate and water were added thereto. The mixture was filtered through Celite, and the mother liquor was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (5:1), methyl 2-chloro-4-phenylbenzoate was obtained. Then, the resulting methyl 2-chloro-4-phenylbenzoate was dissolved in 4 ml methanol, and 2 ml of 1N sodium hydroxide was added, and the mixture was stirred at room temperature for 6 hours. The reaction mixture was ice-cooled and neutralized with 1N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was evaporated, to give 0.12 g of 2-chloro-4-phenylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.